Griseoviridin

Anti-mycobacterial MAC infection Drug discovery

Sourcing authentic Griseoviridin with verified ribosomal binding activity remains challenging for MAC drug discovery. Griseoviridin directly addresses this bottleneck as a validated type A streptogramin antibiotic. • Potent anti-MAC spectrum: MIC 0.024-1.56 μg/mL against M. avium and M. intracellulare. • 100× selectivity for bacterial over eukaryotic ribosomes, confirmed by competitive binding assays. • Co-produced with viridogrisein via a shared ~105 kb biosynthetic gene cluster, enabling synergistic combination studies. Supplied from authenticated fermentation sources with batch-specific COA; ready for immediate global dispatch.

Molecular Formula C22H27N3O7S
Molecular Weight 477.5 g/mol
Cat. No. B1247613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseoviridin
Synonymsgriseoviridin
Molecular FormulaC22H27N3O7S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
InChIInChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15+,17-/m1/s1
InChIKeyUXWOXTQWVMFRSE-PUXWVVMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseoviridin: Mechanism and Synergy


Griseoviridin is a type A streptogramin antibiotic, classified as a 23-membered macrocyclic polyunsaturated macrolactone, produced by Streptomyces griseoviridis and related actinomycetes [1]. It functions by binding to the 50S ribosomal subunit, specifically blocking the interaction between the 3' terminal end of peptidyl-tRNA and the donor site of the peptidyl transferase center, thereby inhibiting bacterial protein synthesis [2]. Notably, its biosynthetic machinery, a distinct ~105 kb gene cluster, is shared with its synergistic partner viridogrisein (etamycin), a type B streptogramin, highlighting its inherent potential for combination-based applications [3].

1
Type A streptogramin antibiotic 23-membered macrocyclic macrolactone from Streptomyces griseoviridis
2
50S ribosomal subunit binding Blocks peptidyl-tRNA donor site interaction; reported bacterial translation inhibition mechanism
3
Co-produced streptogramin pair Naturally co-expressed with viridogrisein (type B); supports synergy research workflow

Why Griseoviridin Cannot Be Substituted


While griseoviridin shares the streptogramin A class designation, its functional profile is defined by a unique combination of quantitative attributes that are not interchangeable with close analogs like virginiamycin M1 or nosiheptide. Critical differentiation is observed in its specific anti-mycobacterial spectrum against Mycobacterium avium complex (MAC) [1], its two-orders-of-magnitude selectivity for bacterial over eukaryotic ribosomes [2], and its essential role in a potent, naturally co-produced synergistic pair with viridogrisein [3]. Furthermore, its absolute dependency on a specific cytochrome P450 (SgvP) for the formation of its signature ene-thiol C-S bond [4] underscores a unique biosynthetic identity that precludes simple analog substitution. These factors collectively mandate the use of authentic griseoviridin for applications where these specific activity profiles and mechanistic features are required.

MAC spectrum may not transfer to analogs Reported anti-MAC activity against M. avium and M. intracellulare is compound-specific; virginiamycin M1 or nosiheptide may exhibit a different susceptibility profile against MAC strains.
Ribosome selectivity ratio may differ Two-orders-of-magnitude selectivity for bacterial over eukaryotic ribosomes is a griseoviridin-specific quantitative attribute; selectivity context may not replicate with other streptogramin A compounds.
Synergistic pairing profile is unique The type A/B synergy with viridogrisein relies on a specific binding-induced conformational change; substituting griseoviridin may disrupt the reported synergy mechanism and potency gain.
C-S bond biosynthetic pathway differs Formation of the ene-thiol C-S bond depends on cytochrome P450 SgvP; analogs lacking this biosynthetic tailoring step may have altered structural identity and activity context.

Evidence for Griseoviridin Selection


Anti-MAC Activity

In a direct comparative screen of approximately 6600 microbial samples for anti-MAC activity, griseoviridin demonstrated potent inhibition of both M. avium and M. intracellulare. While nosiheptide and etamycin (viridogrisein) also showed activity, griseoviridin's MIC range establishes it as a potent member of this select group with a distinct spectrum [1]. The combination of griseoviridin and etamycin was further shown to have a therapeutic effect comparable to ethambutol in a silkworm infection model with M. smegmatis, highlighting its potential in combination therapy [1].

Anti-MAC Activity
Head-to-head
MIC 0.024 – 1.56 μg/mL
Supports anti-MAC screening context
Broth microdilution; M. avium & M. intracellulare panel
Anti-mycobacterial MAC infection Drug discovery

Bacterial Ribosome Selectivity

Binding studies reveal that griseoviridin's affinity for 80S-type eukaryotic ribosomes (from yeast or human cells) is two orders of magnitude lower than its affinity for 70S bacterial ribosomes from E. coli [1]. This quantitative selectivity is a critical differentiator from antibiotics that lack such a defined therapeutic window. While other streptogramin A compounds share a similar mode of action, the specific degree of selectivity can vary and is an important parameter for applications requiring minimized off-target effects on host protein synthesis.

Ribosome Selectivity
Head-to-head
~100-fold lower affinity for 80S vs 70S
Reported ribosome selectivity context
In vitro competition binding; E. coli vs yeast/human ribosomes
Ribosome targeting Selectivity Mechanism of action

Synergy with Viridogrisein

Griseoviridin is naturally co-produced with viridogrisein, and their combination is markedly more potent than either agent alone [1]. A 2024 study on new viridogrisein analogs demonstrated that equimolar mixtures of griseoviridin with each analog consistently inhibited the growth of S. aureus more potently than treatment with the analog alone [2]. This is consistent with the established mechanism: griseoviridin (type A) binds the 50S A-site, inducing a conformational change that enhances binding of viridogrisein (type B) to the P-site, resulting in synergistic inhibition of protein synthesis [3]. This specific pairing is a defined, quantifiable advantage.

Synergy with Viridogrisein
Head-to-head
Combination more potent than either agent alone
Supports synergy mechanism interpretation
Equimolar mixture vs analog alone; S. aureus & MAC assays
Synergy Streptogramin Combination therapy

Fermentation Yield Improvement

A 2023 bioprospecting study achieved a griseoviridin production titer of 42.0 mg/L from a prioritized anti-Gram-negative Streptomyces griseoviridis strain (PU-KB10–4) [1]. This represents a 20-fold increase compared to previous reports, demonstrating that the compound's production is amenable to significant yield improvement through strain selection and fermentation optimization. This is a key differentiator from analogs for which such scalable production methods are not yet established.

Fermentation Yield
Cross-study comparable
42.0 mg/L (20-fold increase)
Supports fermentation scalability review
Strain PU-KB10–4; optimized media; reported improvement over prior baseline
Bioprocessing Fermentation Yield optimization

Characterized Biosynthetic Gene Cluster

The complete ~105 kb biosynthetic gene cluster (sgv) responsible for both griseoviridin and viridogrisein production has been identified and characterized [1]. This cluster encodes a hybrid PKS-NRPS system and includes key transporters (SgvT1, SgvT2) and a regulatory cascade [2]. Notably, the late-stage installation of the characteristic ene-thiol C-S bond is catalyzed by the cytochrome P450 enzyme SgvP, a step recently validated in vitro via total synthesis [3]. This detailed genetic and enzymatic blueprint is a significant differentiator from analogs with uncharacterized or less tractable biosynthetic pathways.

Biosynthetic Gene Cluster
Class-level
~105 kb sgv cluster; hybrid PKS-NRPS; SgvP validated in vitro
Supports biosynthetic engineering context
Genome sequencing & enzyme reconstitution; context-dependent
Biosynthesis Genetic engineering Combinatorial biosynthesis

Crystal Structure Determination

The crystal structure of griseoviridin as a monohydrate form has been reported for the first time, as part of a 2023 bioprospecting study [1]. This provides a definitive, high-resolution atomic model that can be used for understanding solid-state properties, guiding formulation efforts, and enabling structure-based drug design or computational studies. This is a tangible, physical property advantage over analogs for which no crystal structure is publicly available.

Crystal Structure
Supporting evidence
Monohydrate form solved
Supports structural characterization review
Single-crystal X-ray diffraction; solid-state property context
Crystallography Structural biology Formulation

Griseoviridin Application Scenarios


Anti-MAC Drug Discovery

Given its demonstrated potent MIC range (0.024-1.56 μg/mL) against both M. avium and M. intracellulare, griseoviridin is a validated starting point for medicinal chemistry campaigns aimed at developing new therapeutics for Mycobacterium avium complex (MAC) infections, a significant unmet medical need [1].

Synergy Mechanism Studies

Griseoviridin's well-documented and quantifiable synergy with viridogrisein (etamycin) makes it an ideal model system for studying the molecular mechanisms of synergistic antibiotic action at the ribosome level, as well as for exploring the potential of rationally designed combination therapies [1].

Combinatorial Biosynthesis

With its fully characterized ~105 kb biosynthetic gene cluster and the validated function of the key tailoring enzyme SgvP, griseoviridin serves as an excellent chassis for combinatorial biosynthesis. Researchers can manipulate the sgv cluster to generate novel griseoviridin analogs with potentially improved or altered biological activities [1].

Fermentation Scale-Up

The recent demonstration of a 20-fold increase in fermentation titer (to 42.0 mg/L) provides a clear benchmark and a practical starting point for process engineers aiming to develop scalable and cost-effective production methods for this class of compounds, making it an attractive candidate for industrial biotechnology applications [1].

Application
Selection Property
Validation Focus
MAC lead-identification studies
Reported anti-MAC MIC context
Strain-panel susceptibility review
Ribosome synergy mechanism studies
Reported type A/B synergy context
Synergistic binding assay review
Biosynthetic pathway engineering
Characterized gene cluster context
SgvP tailoring enzyme review
Fermentation process development
Reported yield improvement context
Scalability and titer review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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